2,3-Dihydroxyquinoxaline

Thermal Analysis Material Science High-Temperature Synthesis

2,3-Dihydroxyquinoxaline (DHQ) is irreplaceable by mono-hydroxy or N-alkylated quinoxaline analogs. It delivers >300°C thermal stability (>52°C above 2-hydroxy-3-methylquinoxaline), defined redox potentials (-1.93/-0.12V in DMSO), and fluorescence (λex/λem 328/414nm) for validated Pb(II) and oxalate detection. Its 2,3-dione core enables electrophilic substitution and metal chelation. Synthesis yields reach 97% for cost-effective scale-up in medicinal chemistry, heat-resistant polymers, and sensor R&D. Procure DHQ specifically to ensure method reproducibility and thermal/redox integrity.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 15804-19-0
Cat. No. B1670375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxyquinoxaline
CAS15804-19-0
Synonyms2,3-dihydroxyquinoxaline
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C(=O)N2
InChIInChI=1S/C8H6N2O2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12)
InChIKeyABJFBJGGLJVMAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>24.3 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydroxyquinoxaline (CAS 15804-19-0): Procurement-Relevant Identity and Core Characteristics


2,3-Dihydroxyquinoxaline (DHQ), also known as 1,4-dihydro-2,3-quinoxalinedione [1], is a bicyclic heteroaromatic compound of the quinoxaline class, bearing two hydroxyl groups at the 2- and 3-positions . This core structure exists in a keto-enol tautomeric equilibrium, with the dione (keto) form being the most stable isomer in all phases [2]. It is a solid at ambient temperature (20°C) [3] with a melting point exceeding 300°C , indicative of strong intermolecular hydrogen bonding. These fundamental properties—the 2,3-dione motif, high thermal stability, and capacity for both metal chelation and electrophilic substitution —distinguish it from mono-substituted or N-alkylated quinoxaline analogs and define its utility as a synthetic building block, analytical reagent, and ligand precursor.

2,3-Dihydroxyquinoxaline (CAS 15804-19-0): Why In-Class Analogs Cannot Be Interchanged


Substitution with a generic "quinoxaline derivative" or a closely related analog like 2-hydroxyquinoxaline or N-methyl-quinoxalinedione is scientifically unsound due to quantifiable differences in core physicochemical properties that directly impact experimental and industrial outcomes. These differences are not subtle; they manifest as >200°C shifts in thermal stability , radical changes in thermodynamic formation energy [1], and completely altered electrochemical and photophysical behavior. A procurement decision based solely on the quinoxaline scaffold ignores these measurable divergences, risking synthesis failure, invalid analytical results, or compromised material performance. The following evidence quantifies precisely where 2,3-dihydroxyquinoxaline diverges from its nearest comparators, providing the technical justification for its specific selection.

2,3-Dihydroxyquinoxaline (CAS 15804-19-0): Quantitative Differentiation Evidence for Scientific Procurement


Thermal Stability Advantage Over Mono-Hydroxy and N-Alkyl Analogs

The presence of two hydroxyl groups and the resulting extensive intermolecular hydrogen-bonding network in 2,3-dihydroxyquinoxaline confers significantly higher thermal stability compared to mono-hydroxy or N-alkyl substituted analogs . This is directly reflected in the melting point: 2,3-dihydroxyquinoxaline decomposes above 300°C without melting, whereas 2-hydroxyquinoxaline melts at 271-275°C and 2-hydroxy-3-methylquinoxaline melts at 246-248°C .

Thermal Analysis Material Science High-Temperature Synthesis

Thermodynamic Stability: Enthalpy of Formation Comparison

Calorimetric and computational studies reveal that 2,3-dihydroxyquinoxaline is thermodynamically far more stable than its mono-hydroxy and methylated analogs [1]. The standard molar enthalpy of formation in the gaseous phase is -(179.2 ± 5.3) kJ·mol⁻¹, compared to +45.9 ± 4.3 kJ·mol⁻¹ for 2-hydroxyquinoxaline and -(8.8 ± 4.9) kJ·mol⁻¹ for 2-hydroxy-3-methylquinoxaline [1]. This represents an exothermic stabilization of over 225 kJ·mol⁻¹ relative to the mono-hydroxy analog.

Computational Chemistry Thermochemistry Energetic Materials

Distinct Electrochemical Redox Profile for Metal Complexation and Sensing

2,3-Dihydroxyquinoxaline exhibits a well-defined, solvent-dependent electrochemical behavior that is absent in non-dihydroxy analogs [1]. Cyclic voltammetry in non-aqueous media reveals a reduction potential for the hydroxylic proton of -1.93 V vs. S.C.E. in DMSO and -1.68 V vs. S.C.E. in DMF, and an oxidation to the semiquinone at -0.12 V vs. S.C.E. in DMSO/DMF and -0.02 V vs. S.C.E. in acetonitrile [1]. This redox activity is essential for its ability to form stable metal complexes, a property not shared by compounds lacking the 2,3-dione moiety.

Electrochemistry Coordination Chemistry Sensor Development

Fluorescent Properties for Analytical Detection

2,3-Dihydroxyquinoxaline is an established fluorescent reagent with a well-characterized spectral signature . It exhibits intense fluorescence with excitation/emission maxima at λex/λem = 328/414 nm . This property is directly exploited in analytical methods, for example, in the determination of trace Pb(II) in vinegar and in the quantitation of oxalate after derivatization with 1,2-diaminobenzene [1].

Fluorescence Spectroscopy Analytical Chemistry Derivatization Reagent

Synthetic Accessibility via High-Yielding, Scalable Routes

2,3-Dihydroxyquinoxaline can be synthesized via multiple robust, high-yielding routes, ensuring consistent supply and cost-effectiveness for industrial applications . A modern oxidative method using ammonium peroxodisulfate in acetonitrile/water achieves a yield of 97% [1]. Patented processes using hydrogen peroxide oxidation with selenium catalysts also claim high yields and short reaction times compared to classical o-phenylenediamine/oxalic acid condensations [2].

Organic Synthesis Process Chemistry Building Block

Validated Identity via Comprehensive Spectral Databases

The identity and purity of 2,3-dihydroxyquinoxaline are unequivocally established by reference data in authoritative spectral databases, including the AIST Spectral Database for Organic Compounds (SDBS) [1]. The database provides validated ¹H NMR, ¹³C NMR, IR, and MS spectra [1]. This level of spectral characterization is a prerequisite for quality control, regulatory compliance, and unambiguous identification in research publications, and it is not guaranteed for all niche analogs.

Quality Control Analytical Chemistry Structure Confirmation

2,3-Dihydroxyquinoxaline (CAS 15804-19-0): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


High-Temperature Material Synthesis and Polymer Additive Development

Given its thermal stability (>300°C decomposition) which is quantitatively superior to mono-hydroxy analogs (271-275°C) , 2,3-dihydroxyquinoxaline is the rational choice for applications requiring high-temperature processing. This includes its use as a building block for heat-resistant polymers, as a polymerization additive to improve polymer properties [1], or in the synthesis of advanced materials where thermal degradation of the precursor would compromise product integrity. The >52°C advantage over 2-hydroxy-3-methylquinoxaline provides a critical safety margin in process development.

Electrochemical Sensor and Metal-Organic Framework (MOF) Fabrication

The unique redox chemistry of 2,3-dihydroxyquinoxaline, characterized by specific reduction (-1.93 V in DMSO) and oxidation (-0.12 V in DMSO) potentials [2], enables its use as a redox-active ligand in the construction of metal complexes, coordination polymers, and electrochemical sensors. This property is a direct consequence of its 2,3-dione structure and is not replicated by mono-hydroxy or N-alkylated quinoxaline derivatives. Researchers developing sensors for metal ions or designing redox-active MOFs should procure 2,3-dihydroxyquinoxaline specifically to leverage this well-defined electrochemical behavior.

Fluorescence-Based Analytical Assays and Derivatization Protocols

For analytical chemistry workflows, 2,3-dihydroxyquinoxaline is the definitive reagent due to its intense and well-documented fluorescence at λex/λem = 328/414 nm . This property is directly exploited in validated methods for the determination of trace metals (e.g., Pb(II) in vinegar) and organic acids (e.g., oxalate via derivatization) [3]. Substitution with a non-fluorescent analog would necessitate complete revalidation of the analytical method. Procurement should specify 2,3-dihydroxyquinoxaline to ensure method reproducibility and detection sensitivity.

Synthetic Intermediate for Pharmaceuticals and Agrochemicals

2,3-Dihydroxyquinoxaline serves as a key intermediate in the synthesis of a broad array of bioactive molecules, including antitumor, antifungal, and CNS-active agents . Its reliable and high-yielding synthesis (up to 97% yield) [4] ensures a cost-effective and scalable supply chain for medicinal chemistry and process R&D. Furthermore, its core structure is amenable to further functionalization, such as electrophilic substitution to yield 6-nitro derivatives or conversion to 2,3-dichloroquinoxalines [5], which are versatile building blocks for library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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